

Application Notes and Protocols for ERAP1-IN-2 Administration in Animal Studies

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Compound of Interest

Compound Name: ERAP1-IN-2

Cat. No.: B527348

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Introduction

Endoplasmic reticulum aminopeptidase 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway.[1][2] Located in the endoplasmic reticulum, ERAP1 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process is essential for the presentation of antigens to CD8+ T cells, thereby playing a crucial role in the adaptive immune response against tumors and viral infections.[3][4] Dysregulation of ERAP1 activity has been linked to various autoimmune diseases and cancer.[5][6]

ERAP1-IN-2 is a potent and selective small molecule inhibitor of ERAP1. By inhibiting ERAP1, **ERAP1-IN-2** alters the repertoire of peptides presented on the cell surface, which can enhance the immunogenicity of cancer cells and modulate immune responses.[7] These application notes provide a comprehensive overview of the use of **ERAP1-IN-2** in animal studies, including protocols for administration, pharmacokinetic and pharmacodynamic assessments, and toxicological evaluations.

Mechanism of Action

ERAP1-IN-2 inhibits the enzymatic activity of ERAP1, preventing the trimming of antigenic peptides. This leads to the presentation of a different array of peptides on MHC class I

molecules, including potentially novel neoantigens in tumor cells.[7] This altered peptide repertoire can lead to enhanced recognition and killing of cancer cells by the immune system.

Quantitative Data Summary

The following tables summarize the key quantitative data for **ERAP1-IN-2** from preclinical animal studies.

Table 1: In Vitro Inhibitory Activity of ERAP1-IN-2

Parameter	Human ERAP1	Murine ERAP1 (ERAAP)	Human ERAP2	Human IRAP
IC ₅₀ (nM)	5.1	19	>5000	>5000
Cellular Target Engagement (EC ₅₀ , nM)	52	-	-	-
Data are representative of in vitro assays.				

Table 2: Pharmacokinetic Properties of ERAP1-IN-2 in Mice

Parameter	Value
Route of Administration	Oral
Bioavailability (%)	40
T _{max} (h)	2
C _{max} (ng/mL)	1500
AUC ₀₋₂₄ (ng·h/mL)	9000
Half-life (t _{1/2} , h)	6
Pharmacokinetic parameters were determined in C57BL/6 mice following a single oral dose of 10 mg/kg.	

Table 3: In Vivo Efficacy of ERAP1-IN-2 in a Murine Tumor Model

Treatment Group	Tumor Growth Inhibition (%)	Increase in Tumor-Infiltrating CD8+ T cells (%)
Vehicle Control	0	0
ERAP1-IN-2 (10 mg/kg, oral, daily)	60	150
Anti-PD-1 Antibody	45	100
ERAP1-IN-2 + Anti-PD-1 Antibody	85	250
Efficacy was evaluated in a CT26 colorectal cancer syngeneic mouse model.		

Experimental Protocols

Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy

Objective: To assess the anti-tumor efficacy of **ERAP1-IN-2** alone and in combination with an immune checkpoint inhibitor in a syngeneic mouse tumor model.

Animal Model:

- BALB/c mice, 6-8 weeks old.
- CT26 colorectal cancer cells.

Materials:

- **ERAP1-IN-2**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Anti-mouse PD-1 antibody
- Phosphate-buffered saline (PBS)
- CT26 cells
- Matrigel

Procedure:

- Tumor Cell Implantation:
 - Harvest CT26 cells and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 2×10^6 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (2×10^5 cells) into the right flank of each mouse.
- Animal Grouping and Treatment:
 - Monitor tumor growth daily. When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=10 per group):
 - Group 1: Vehicle control (oral gavage, daily)

- Group 2: **ERAP1-IN-2** (10 mg/kg, oral gavage, daily)
- Group 3: Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)
- Group 4: **ERAP1-IN-2** (10 mg/kg, oral gavage, daily) + Anti-PD-1 antibody (10 mg/kg, intraperitoneal injection, every 3 days)
- Continue treatment for 21 days or until tumor volume reaches pre-determined endpoint.
- Tumor Measurement:
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$.
- Endpoint Analysis:
 - At the end of the study, euthanize mice and excise tumors.
 - Tumor weight can be measured as a secondary endpoint.
 - A portion of the tumor can be processed for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.

Protocol 2: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **ERAP1-IN-2** in mice.

Animal Model:

- C57BL/6 mice, 6-8 weeks old.

Materials:

- **ERAP1-IN-2**
- Vehicle for oral administration
- Vehicle for intravenous administration (if applicable)

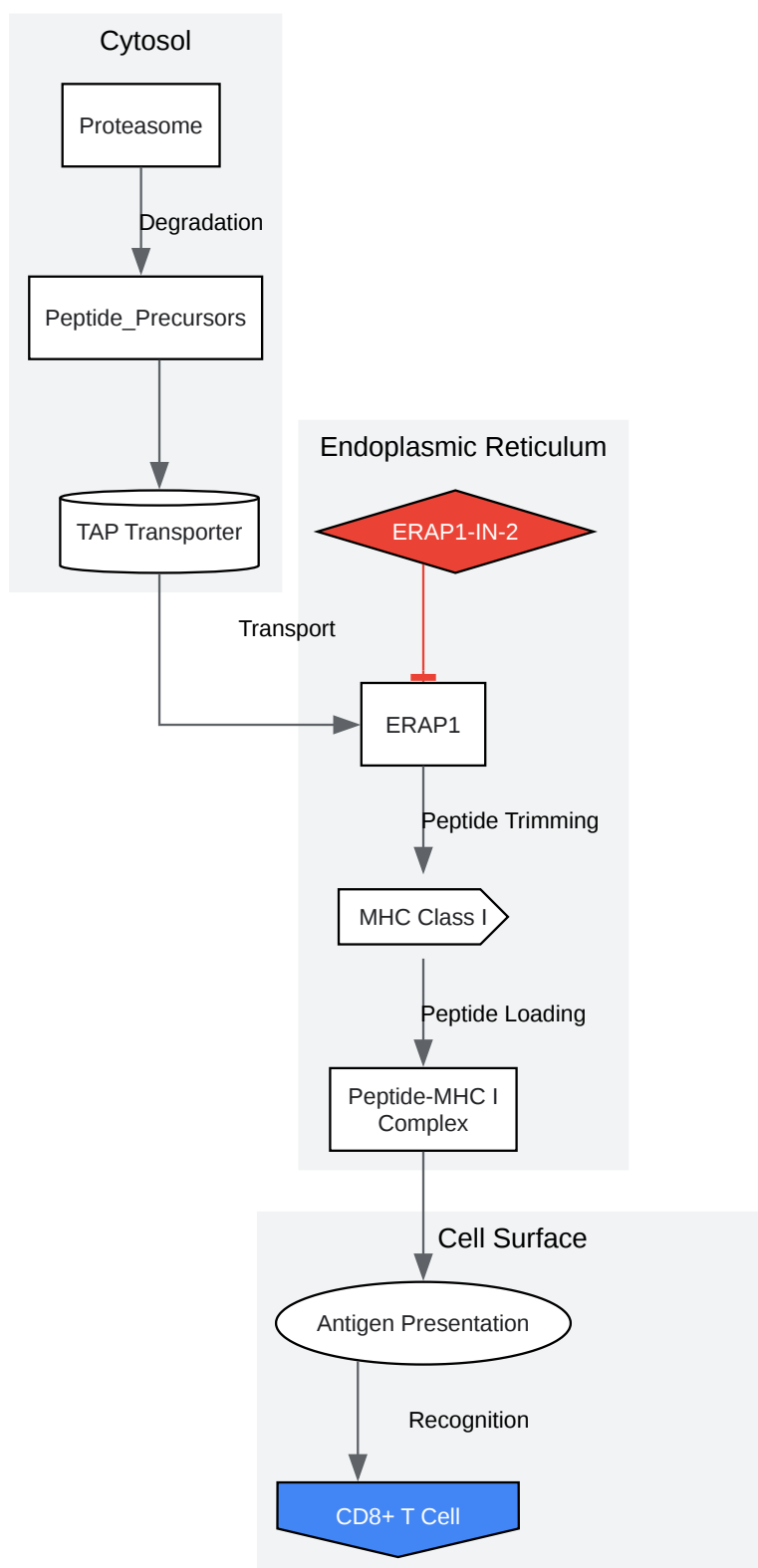
- Blood collection tubes (e.g., EDTA-coated)

Procedure:

- Dosing:
 - Administer a single dose of **ERAP1-IN-2** to mice via the desired route (e.g., 10 mg/kg oral gavage).
- Blood Sampling:
 - Collect blood samples (approximately 50-100 μ L) from the tail vein or retro-orbital sinus at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Collect blood into EDTA-coated tubes.
- Plasma Preparation:
 - Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis:
 - Quantify the concentration of **ERAP1-IN-2** in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Data Analysis:
 - Use pharmacokinetic software to calculate key parameters such as C_{max} , T_{max} , AUC, and $t_{1/2}$.

Visualizations

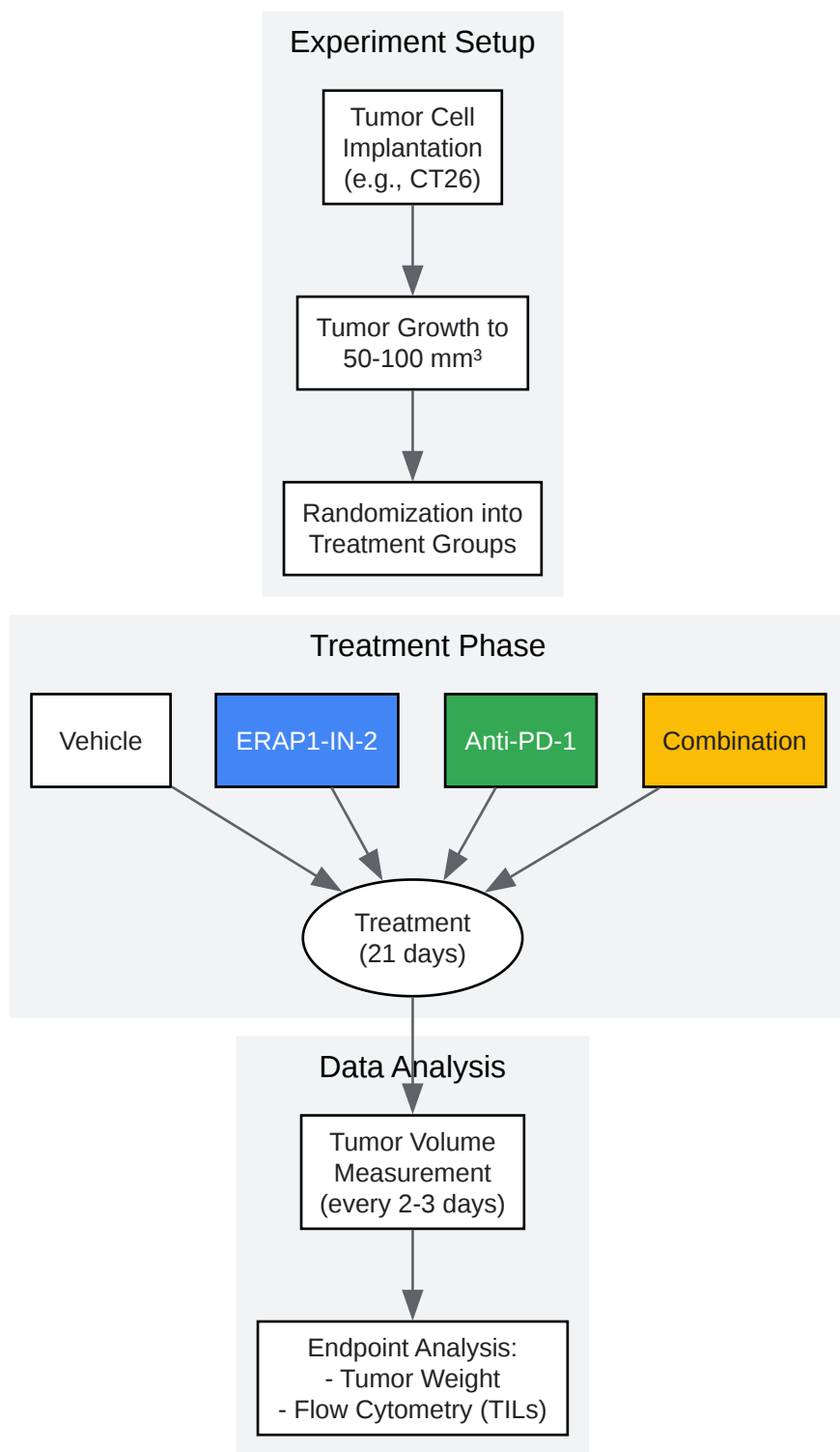
Signaling Pathway



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Caption: ERAP1's role in the antigen presentation pathway and the inhibitory action of **ERAP1-IN-2**.

Experimental Workflow



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Caption: Workflow for evaluating the in vivo anti-tumor efficacy of **ERAP1-IN-2**.

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